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Compound of Interest

Compound Name:
2-Bromo-4-fluorophenylboronic

acid

Cat. No.: B572619 Get Quote

An In-depth Technical Guide to 2-Bromo-4-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluorophenylboronic
acid, a key building block in modern synthetic and medicinal chemistry. This document details

its chemical properties, synthesis, and applications, with a focus on its role in drug discovery

and development.

Core Compound Identification
2-Bromo-4-fluorophenylboronic acid is an organoboron compound featuring a phenyl ring

substituted with bromine, fluorine, and a boronic acid functional group.

CAS Number: 1217501-12-6[1]

Physicochemical Properties
The key quantitative data for 2-Bromo-4-fluorophenylboronic acid are summarized below.

This data is essential for reaction planning, dosage calculations, and analytical

characterization.
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Property Value Reference

CAS Number 1217501-12-6 [1]

Molecular Formula C₆H₅BBrFO₂ [2]

Molecular Weight 218.82 g/mol [1][2]

Boiling Point 315.5 ± 52.0 °C [2]

Purity Typically ≥98% [1]

InChI Key
BHXVZYJULSWULU-

UHFFFAOYSA-N
[1]

Role in Drug Discovery and Development
Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their

unique ability to form reversible covalent bonds with serine proteases and their utility in carbon-

carbon bond-forming reactions.[3][4] The presence of both bromine and fluorine atoms on the

phenyl ring of 2-Bromo-4-fluorophenylboronic acid offers distinct advantages for drug

development professionals.

Fluorine Moiety: The fluorine atom can enhance metabolic stability, improve binding affinity,

and alter the pharmacokinetic profile of a drug candidate.[5]

Bromine Moiety: The bromine atom serves as a versatile handle for further chemical

modifications, most notably in palladium-catalyzed cross-coupling reactions.[5]

Boronic Acid Group: This functional group is crucial for the Suzuki-Miyaura coupling reaction,

a powerful method for constructing biaryl structures, which are common motifs in many

pharmaceuticals.[6][7]

The strategic placement of these functional groups makes 2-Bromo-4-fluorophenylboronic
acid a valuable intermediate for synthesizing complex molecules, including kinase inhibitors

and other targeted therapies.[5]

Experimental Protocols
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Detailed methodologies for the synthesis and application of 2-Bromo-4-fluorophenylboronic
acid are provided below.

General Synthesis Protocol
The synthesis of aryl boronic acids often involves the reaction of an aryl halide with an

organolithium reagent followed by quenching with a borate ester. The following is a

representative protocol adapted from the synthesis of structurally similar compounds.[8]

Reaction: Lithiation of 1,3-dibromo-5-fluorobenzene followed by reaction with a trialkyl borate.

Materials:

1,3-Dibromo-5-fluorobenzene

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) solution (e.g., 2.5 M in hexanes)

Triisopropyl borate

Aqueous Hydrochloric Acid (e.g., 1 M HCl)

Dichloromethane (DCM) or Ethyl Acetate

Anhydrous Magnesium Sulfate (MgSO₄)

Hexane/Acetone mixture for chromatography

Procedure:

Dissolve 1,3-dibromo-5-fluorobenzene (1.0 equiv.) in anhydrous THF in an oven-dried, multi-

neck flask under an inert atmosphere (Nitrogen or Argon).

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 equiv.) dropwise to the stirred solution, maintaining the

temperature at -78 °C.
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Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

Add triisopropyl borate (1.5 equiv.) dropwise to the reaction mixture, again maintaining the

temperature at -78 °C.

After the addition is complete, allow the reaction to slowly warm to room temperature and stir

for an additional 4-12 hours.

Quench the reaction by adding aqueous HCl.

Transfer the mixture to a separatory funnel and extract the product with an organic solvent

like DCM or ethyl acetate.

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent

under reduced pressure.

Purify the crude product by column chromatography using a suitable eluent system (e.g.,

hexane/acetone) to yield pure 2-Bromo-4-fluorophenylboronic acid.

Below is a diagram illustrating the general workflow for this synthesis.
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Diagram 1: Synthesis Workflow
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Diagram 1: General workflow for synthesizing 2-Bromo-4-fluorophenylboronic acid.
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Suzuki-Miyaura Cross-Coupling Protocol
This protocol describes a general procedure for using 2-Bromo-4-fluorophenylboronic acid
as a coupling partner in a Suzuki-Miyaura reaction to form a biaryl compound.[9]

Reaction: Coupling of 2-Bromo-4-fluorophenylboronic acid with an aryl halide.

Materials:

2-Bromo-4-fluorophenylboronic acid (1.2 equiv.)

Aryl Halide (e.g., Aryl Bromide or Iodide) (1.0 equiv.)

Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

Degassed Solvent (e.g., Dioxane/Water, Toluene, DMF)

Magnetic stir bar

Schlenk flask or reaction vial

Procedure:

To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), 2-Bromo-4-
fluorophenylboronic acid (1.2 equiv.), palladium catalyst, and base.

Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or

Argon). Repeat this cycle three times.

Add the degassed solvent(s) via syringe.

Place the flask in a preheated oil bath and stir the mixture at the desired temperature

(typically 80-120 °C).

Monitor the reaction progress using TLC or LC-MS.

Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and

brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under

reduced pressure.

Purify the crude product by column chromatography or recrystallization to obtain the desired

biaryl compound.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
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Diagram 2: Suzuki-Miyaura Catalytic Cycle
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Diagram 2: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
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Logical Relationships in Application
2-Bromo-4-fluorophenylboronic acid serves as a foundational building block in multi-step

synthetic pathways common in pharmaceutical research. Its utility stems from the orthogonal

reactivity of its functional groups, allowing for sequential and controlled chemical

transformations.

The diagram below illustrates a logical workflow for incorporating this building block into a

potential drug candidate.

Diagram 3: Role as a Versatile Building Block
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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